N-(3-fluoro-4-methylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
N-(3-fluoro-4-methylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a structurally complex heterocyclic compound featuring a benzothiazine dioxide core fused with pyrimidine and benzene rings. Key structural motifs include a 3-fluoro-4-methylphenyl acetamide group and a 4-methylbenzyl substituent at the 6-position of the thiazine ring. These substituents are strategically designed to enhance lipophilicity, metabolic stability, and target-binding affinity, which are critical for pharmaceutical applications .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3S2/c1-17-7-10-19(11-8-17)15-32-23-6-4-3-5-21(23)26-24(37(32,34)35)14-29-27(31-26)36-16-25(33)30-20-12-9-18(2)22(28)13-20/h3-14H,15-16H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPKJPVYZODAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=C(C=C5)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound with potential biological activity. This article delves into its synthesis, biological evaluation, and the implications of its activity based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 550.62 g/mol. Its structure includes multiple functional groups that may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit varying degrees of anticancer activity. For instance, related compounds have shown modest inhibition against certain cancer cell lines at higher concentrations. The exact mechanism of action remains under investigation but may involve the disruption of cellular processes critical for cancer cell survival .
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor of specific enzymes involved in metabolic pathways. For example, related structures have been evaluated for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), which is crucial in the synthesis of catecholamines. Inhibitors with similar structural features have demonstrated significant selectivity and potency .
Antimicrobial Properties
Some derivatives of benzo[c]pyrimido compounds have been reported to possess antimicrobial properties. The presence of sulfur and nitrogen in the structure may enhance interaction with microbial targets, leading to inhibition of growth or viability .
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of this compound:
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Cell Viability Assays : Various concentrations were tested against cancer cell lines. Results indicated a dose-dependent response where higher concentrations led to reduced cell viability.
Concentration (µM) Cell Viability (%) 0 100 10 85 50 60 100 30 - Enzyme Activity Assays : The compound was evaluated for its inhibitory effects on PNMT. The IC50 value was determined to be approximately 25 µM, indicating moderate potency.
- Microbial Testing : Antimicrobial assays showed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
Comparison with Similar Compounds
Key Observations :
- The 3-fluoro-4-methylphenyl group in the target compound may improve blood-brain barrier penetration compared to non-fluorinated analogs (e.g., 2-fluorobenzyl in ).
- The 4-methylbenzyl substituent likely enhances steric shielding, reducing metabolic degradation relative to simpler alkyl chains .
Bioactivity and Mechanism of Action
While direct data for the target compound is unavailable, structurally related compounds exhibit diverse bioactivities:
Hypothesized Bioactivity for Target Compound :
- The methylbenzyl group may confer antimicrobial properties by mimicking the lipophilic side chains of pyrazolo-benzothiazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
